rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

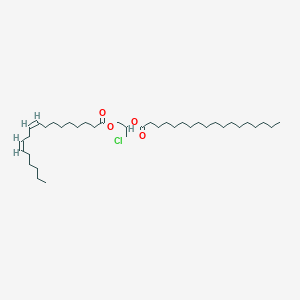

The systematic IUPAC name for rac-1-linoleoyl-2-stearoyl-3-chloropropanediol is [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate . This nomenclature specifies:

- The chlorine atom at position 3 of the propanediol backbone.

- The linoleoyl group (a C18 fatty acid with cis double bonds at C9 and C12) esterified at position 1.

- The stearoyl group (a saturated C18 fatty acid) esterified at position 2.

The "rac" prefix indicates a racemic mixture of R and S configurations at the chiral center (C3 of the glycerol backbone). The stereochemical ambiguity arises during synthesis via acid-catalyzed esterification, which lacks enantioselectivity. The Z configuration of the linoleoyl double bonds is critical for maintaining the compound’s conformational stability.

Molecular Weight and Elemental Composition Analysis

The molecular formula C₃₉H₇₁ClO₄ corresponds to an average molecular weight of 639.43 g/mol and an exact mass of 638.5041 Da . Elemental composition breakdown is as follows:

| Element | Percentage Composition |

|---|---|

| Carbon | 73.24% |

| Hydrogen | 11.25% |

| Chlorine | 5.54% |

| Oxygen | 10.97% |

These values align with high-resolution mass spectrometry data. Isotopic patterns, particularly for chlorine (³⁵Cl and ³⁷Cl), produce characteristic peaks at m/z 638.5041 and 640.5012 in a 3:1 ratio.

Positional Isomerism in Acyl Group Arrangement

Positional isomerism in this compound arises from variations in fatty acid esterification sites. Key isomers include:

| Isomer Name | Acyl Group Positions | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-Stearoyl-2-linoleoyl isomer | 1: stearoyl; 2: linoleoyl | 1429655-88-8 | C₃₉H₇₁ClO₄ |

| 1-Linoleoyl-3-stearoyl isomer | 1: linoleoyl; 3: stearoyl | 1639207-43-4 | C₃₉H₇₁ClO₄ |

| 1,3-Dilinoleoyl-2-chloro analog | 1,3: linoleoyl | 51930-97-3 | C₃₉H₆₇ClO₄ |

The sn-1 and sn-2 acyl positions influence physicochemical properties:

- The sn-1 linoleoyl group introduces kinks in the hydrocarbon chain, reducing melting points compared to fully saturated analogs.

- The sn-2 stearoyl group enhances hydrophobic interactions in lipid bilayers.

Comparative Analysis with Related Chloropropanediol Esters

This compound belongs to the broader class of 3-monochloropropanediol (3-MCPD) esters. Key structural and functional distinctions from related compounds include:

Functional distinctions :

- Polarity : The cis double bonds in linoleoyl increase polarity compared to saturated esters, enhancing solubility in polar organic solvents.

- Reactivity : The chlorine atom at C3 participates in nucleophilic substitution reactions, unlike glycidyl esters.

- Synthetic pathways : Unlike 2-MCPD esters, 3-MCPD esters like rac-1-linoleoyl-2-stearoyl derivatives form via acyloxonium intermediates during high-temperature processing.

Eigenschaften

IUPAC Name |

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIDKIWIEOGHHZ-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857937 | |

| Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-46-4 | |

| Record name | 3-Chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 3-chloropropanediol with octadecanoic acid and (9Z,12Z)-octadeca-9,12-dienoic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The product is then purified through techniques such as distillation or chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Overview

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is a complex lipid compound that has garnered attention in various scientific fields, including biochemistry, pharmacology, and food science. Its unique structure, featuring linoleic and stearic acid moieties along with a chloropropanediol backbone, presents opportunities for diverse applications. This article will detail its applications in scientific research, supported by data tables and documented case studies.

Lipid Metabolism Studies

The compound is extensively utilized in studies focused on lipid metabolism, particularly in understanding the roles of glycerolipids in cellular processes. Its structural components allow researchers to investigate how different fatty acids influence metabolic pathways and energy storage mechanisms within cells.

Biochemical Pathway Analysis

This compound serves as a model compound for exploring biochemical pathways involving diacylglycerols. Researchers utilize this compound to study the enzymatic reactions that govern lipid synthesis and degradation, providing insights into disorders related to lipid metabolism.

Drug Development

The compound's potential as a therapeutic agent is being explored in drug development targeting metabolic disorders. Its interaction with specific enzymes involved in lipid metabolism positions it as a candidate for developing treatments for conditions such as obesity and diabetes.

Food Science Applications

In food science, this compound is investigated for its role in food protein hydrolyzates. It can affect the texture and stability of food products, making it valuable in the formulation of emulsifiers and stabilizers.

Case Study 1: Membrane Interaction

A study utilizing fluorescence microscopy examined how this compound integrates into cellular membranes. The results indicated that this compound alters membrane fluidity, enhancing the permeability of certain ions across the membrane, thereby affecting cellular signaling and excitability.

Case Study 2: Lipid Metabolism Modulation

Research focused on metabolic pathways demonstrated that this compound influences lipase activity involved in fat metabolism. This modulation suggests its potential application in managing metabolic disorders where lipid metabolism is disrupted.

Wirkmechanismus

The mechanism of action of 3-chloro-2-(octadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain fatty acid esters allow it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the chlorinated propanediol backbone may interact with specific enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol with structurally related chloropropanediol esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fatty Acid Composition | Key Features |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₃₉H₆₉ClO₄* | ~635.4 (estimated) | C18:2 (1-position), C18:0 (2-position) | Chlorinated, mixed saturation |

| rac-1,2-Dilinoleoyl-3-chloropropanediol | 74875-96-0 | C₃₉H₆₇ClO₄ | 635.40 | C18:2 (1- and 2-positions) | Fully unsaturated, higher reactivity |

| rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol | 1429655-90-2 | C₃₇H₆₉ClO₄ | 613.41 | C16:0 (2-position), C18:1 (1-position) | Mixed chain lengths, monounsaturated |

| rac-2-Linolenoyl-3-chloropropanediol | 1470161-30-8 | C₂₁H₃₁ClO₄ | 393.91 | C18:3 (2-position) | Highly unsaturated, lower stability |

*Estimated based on analog data .

Key Observations:

- Chain Saturation: The target compound’s combination of saturated (stearoyl) and unsaturated (linoleoyl) fatty acids may confer intermediate stability compared to fully unsaturated analogs like rac-1,2-Dilinoleoyl-3-chloropropanediol, which are prone to oxidation .

Stability and Reactivity

- Thermal Stability: Chloropropanediol esters decompose upon heating, releasing toxic gases (e.g., HCl, chlorinated hydrocarbons). The presence of unsaturated fatty acids (e.g., linoleoyl) may accelerate degradation due to peroxidation .

- Oxidative Sensitivity: Compounds with polyunsaturated fatty acids (e.g., linoleoyl, linolenoyl) are less stable than those with saturated chains. The target compound’s stearoyl group may mitigate this effect .

Toxicology and Environmental Impact

- For example, rac-1,2-Dilinoleoyl-3-chloropropanediol requires handling with gloves and ventilation, suggesting similar precautions for the target compound .

- Ecotoxicity: Chlorinated compounds often exhibit higher environmental persistence. However, analogs like 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol show low aquatic toxicity (water hazard level 1), implying that proper disposal is critical to avoid groundwater contamination .

Biologische Aktivität

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol is a complex lipid compound that has garnered attention in biochemical research for its potential biological activities. This compound, characterized by its unique structure involving linoleic and stearic acid moieties, is believed to influence various cellular processes, including lipid metabolism, membrane dynamics, and inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.01 g/mol. It features a chloropropanediol backbone that allows for diverse chemical reactivity, particularly in lipid synthesis and metabolic studies.

Lipid Metabolism

Research indicates that this compound may play a significant role in lipid metabolism. Compounds with similar structures have been found to participate in the modulation of lipid signaling pathways, potentially impacting conditions such as obesity and diabetes. The presence of linoleic acid is particularly noteworthy due to its known anti-inflammatory properties, suggesting that this compound may also exert beneficial effects on inflammatory pathways in the body.

Membrane Dynamics

The incorporation of this compound into lipid bilayers has been studied to understand its influence on membrane fluidity and permeability. Studies utilizing techniques like fluorescence microscopy and nuclear magnetic resonance spectroscopy have shown that this compound can alter membrane characteristics, which may affect cell signaling and transport mechanisms .

Inflammatory Response

The chloropropanediol component is hypothesized to interact with cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. This interaction could provide insights into the compound's potential as an anti-inflammatory agent, making it a candidate for further pharmacological studies .

Case Studies

Several studies have explored the effects of this compound on cellular models:

- Cellular Signaling : A study demonstrated that this compound modulates signaling pathways related to lipid metabolism in adipocytes, suggesting a role in fat storage and mobilization.

- Inflammation : In vitro experiments indicated that this compound reduces the production of pro-inflammatory cytokines in macrophage cultures, supporting its potential anti-inflammatory properties.

- Membrane Integration : Research using model membranes showed that this compound enhances membrane fluidity, which could facilitate better membrane protein function and receptor activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| rac 2-Stearoyl-3-chloropropanediol | 1329611-08-6 | Non-deuterated version; used in similar applications |

| rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol | 22094-20-8 | Contains palmitic acid; impacts lipid metabolism |

| rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol | 1246833-48-6 | Potential anti-inflammatory properties |

Q & A

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across independent studies?

- Methodological Answer : Perform meta-analysis using random-effects models to account for inter-study variability. Stratify data by experimental conditions (e.g., cell line, assay type) and apply sensitivity analysis to identify confounding variables. Open-access repositories like Zenodo should host raw datasets for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.